REACTION_CXSMILES
|
[CH2:1]1[O:14][C:13]2[CH:12]=[CH:11][C:5]([CH:6]=[CH:7][C:8]([OH:10])=[O:9])=[CH:4][C:3]=2[O:2]1.[H][H].P([O-])([O-])([O-])=O.P([O-])(O)(O)=O.[K+].[C:28](#N)[CH3:29]>C(O)C.[Pd]>[CH2:28]([O:9][C:8](=[O:10])[CH2:7][CH2:6][C:5]1[CH:11]=[CH:12][C:13]2[O:14][CH2:1][O:2][C:3]=2[CH:4]=1)[CH3:29] |f:2.3.4|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C1OC=2C=C(C=CC(=O)O)C=CC2O1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
phosphate potassium dihydrogenphosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].P(=O)(O)(O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 25° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the Pd/C catalyst was removed by filtration
|
Type
|
TEMPERATURE
|
Details
|
The resultant ethanol solution was cooled to 5° C.
|
Type
|
ADDITION
|
Details
|
37.1 g of thionyl chloride was added dropwise for one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
After completion of the dropwise addition
|
Type
|
STIRRING
|
Details
|
the ethanol solution was stirred for a further 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
at 5° C
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
DISTILLATION
|
Details
|
a solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain 54.7 g of an orange concentrate
|
Type
|
CUSTOM
|
Details
|
30° C.
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCC1=CC2=C(C=C1)OCO2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |